POE (5) coco amine
Description
Contextualization of Ethoxylated Fatty Amines within Surfactant Chemistry
Ethoxylated fatty amines are a significant category of nonionic surfactants. Surfactants, or surface-active agents, are compounds that lower the surface tension (or interfacial tension) between two liquids, a gas and a liquid, or a liquid and a solid. Their utility stems from their amphiphilic structure, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) components. venus-goa.comkeemia.eeresearchgate.net This dual nature allows them to concentrate at interfaces and modify the properties of surfaces and solutions. keemia.eeresearchgate.net
Ethoxylated fatty amines, including polyoxyethylene (5) coco amine, are synthesized by reacting fatty amines (derived from natural sources like coconut oil or animal fats, or from petrochemicals) with ethylene (B1197577) oxide through a process called ethoxylation. researchgate.netscribd.comatamanchemicals.comalfa-chemistry.comatamankimya.comwikipedia.org The number of ethylene oxide units added determines the degree of ethoxylation and significantly influences the properties of the resulting surfactant, such as its water solubility and hydrophilic-lipophilic balance (HLB). venus-goa.comatamankimya.comwikipedia.org Fatty amine ethoxylates are employed as wetting agents, dispersants, stabilizers, and emulsifiers in a diverse range of industrial applications. venus-goa.comscribd.comatamanchemicals.comissuu.com
Chemical Structure and Amphiphilic Nature of Polyoxyethylene (5) Coco Amine
The chemical structure of polyoxyethylene (5) coco amine consists of a hydrophobic tail derived from coco amine and a hydrophilic head group formed by the ethoxylation of the amine nitrogen with an average of five ethylene oxide units. The coco amine component is derived from the fatty acids found in coconut oil, which are primarily saturated and unsaturated fatty acids with alkyl chain lengths typically ranging from C8 to C18. cir-safety.org The ethoxylation process adds -(OCH₂CH₂)- repeat units to the amine group, terminating in a hydroxyl group. The "average of 5" indicates a distribution of ethoxylation degrees around this mean value.
The resulting molecule possesses a distinct amphiphilic character. The long hydrocarbon chain originating from the coconut oil fatty acids forms the hydrophobic, or lipophilic, portion, which has low affinity for water but high affinity for oils and nonpolar substances. keemia.eedhw-ecogreenoleo.de The polyoxyethylene chain and the modified amine group constitute the hydrophilic portion, which has a strong affinity for water due to the presence of oxygen atoms capable of hydrogen bonding. venus-goa.comkeemia.ee This amphiphilic structure drives the molecules to self-assemble at interfaces (like oil-water or air-water interfaces) or to form aggregates such as micelles in solution, where the hydrophobic tails are shielded from the aqueous environment and the hydrophilic heads are exposed to it. keemia.eeresearchgate.net
Data regarding the properties of PEG 5 Coco Amine (a synonym for Polyoxyethylene (5) Coco Amine) from one source include:
| Property | Value |
| Amine Value | 114 - 154 |
| Cloud Point (°C) | -1.1 |
| Average Moles EO | 5 |
| HLB | 10.4 |
| Appearance @ 25°C | Amber Liquid |
Note: This table presents data from a specific product listing and may represent typical values rather than strict chemical constants. harcros.com
Historical Development and Academic Trajectories in Research on Ethoxylated Amines
The development and study of ethoxylated amines, including coco amine ethoxylates, are intertwined with the broader history of surfactant chemistry and the need for compounds with tailored surface-active properties across various industries. Fatty amines themselves, derived from natural fats and oils or petrochemical sources, have been utilized for their chemical properties, including their ability to act as intermediates in the synthesis of various derivatives. atamanchemicals.comdhw-ecogreenoleo.de The ethoxylation of these amines provided a pathway to create nonionic surfactants with adjustable hydrophilic character, expanding their potential applications.
Academic and industrial research trajectories have focused on understanding the synthesis, properties, and applications of ethoxylated fatty amines. Early research likely centered on optimizing the ethoxylation process and characterizing the basic physical and chemical properties of the resulting compounds, such as their surface tension reduction capabilities, foaming properties, and emulsification performance. venus-goa.comatamanchemicals.commdpi.com
More recent research has explored the behavior of ethoxylated amines in complex systems and for specific applications. For instance, studies have investigated the foaming behavior of ethoxylated amines in the context of enhanced oil recovery, examining the influence of factors like concentration, pH, and salinity on foamability and stability. mdpi.com The use of ethoxylated fatty amines, particularly polyethoxylated tallow (B1178427) amines (which share structural similarities with coco amine ethoxylates, differing mainly in the alkyl chain distribution), as adjuvants in agrochemical formulations like glyphosate-based herbicides has also been a significant area of study, prompting research into their environmental fate and interactions. wikipedia.orgresearchgate.netalanplewis.com Academic research has also contributed to understanding the structural variations within ethoxylated amine mixtures due to the nature of the fatty amine starting material and the ethoxylation process itself. wikipedia.orgcir-safety.org Furthermore, research related to the safety assessment of these compounds has led to studies evaluating their properties and potential effects, although specific safety and toxicity profiles are outside the scope of this article. cir-safety.orgcir-safety.orgcir-safety.org The ongoing research reflects the continued importance of ethoxylated fatty amines as versatile surfactants and the need for a deeper understanding of their behavior in diverse chemical systems.
Properties
CAS No. |
61791-14-8 |
|---|---|
Molecular Formula |
(C2H4O)nC14H30OS |
Synonyms |
Ethomeen C, 15 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Polyoxyethylene 5 Coco Amine
Precursor Sourcing and Preparation: Coconut Oil Hydrolysis and Amine Formation
The synthesis of POE (5) coco amine begins with the sourcing and preparation of its primary precursor, coco amine. Coco amine is derived from the fatty acids found in coconut oil. Coconut oil is obtained by expressing the kernels of Cocos nucifera seeds. cir-safety.org The primary constituents of coconut oil are triglycerides of various fatty acids, including trimyristin, trilaurin, tripalmitin, and tristearin, with about 90% of the oil being saturated. cir-safety.org
The initial step in obtaining the fatty amine involves the hydrolysis of coconut oil to yield a mixture of coconut fatty acids. smolecule.comcir-safety.orgscribd.com This hydrolysis can be achieved through saponification with a strong base like sodium hydroxide (B78521), followed by acidification to liberate the free fatty acids. scribd.com The resulting fatty acids are then typically distilled to isolate the desired components that constitute "coconut acid," which is a mixture of fatty acids with varying chain lengths, predominantly C12 (lauric acid) and C14 (myristic acid). cir-safety.orgwikipedia.org
Subsequently, these isolated fatty acids are converted into fatty amines. A common route for the production of fatty amines is the hydrogenation of nitriles, which are produced by reacting fatty acids with ammonia. chalmers.se Alternatively, fatty alcohols can also serve as a feedstock for fatty amine production. chalmers.se The coco amine thus obtained is a mixture of primary amines with alkyl chain lengths characteristic of coconut oil fatty acids. cir-safety.org
Ethoxylation Processes: Reaction Kinetics, Thermodynamics, and Catalysis
The core step in synthesizing this compound is the ethoxylation of coco amine, which involves the addition of ethylene (B1197577) oxide (EO) molecules to the amine group. smolecule.com This reaction results in the formation of polyoxyethylene chains attached to the nitrogen atom. shreechem.in The ethoxylation of fatty amines is an important industrial reaction. researchgate.nettue.nl
The process is typically carried out at elevated temperatures and can be influenced by various factors, including reaction time, temperature, pressure, and the presence of catalysts. chalmers.seresearchgate.net The reaction is exothermic and can be autocatalytic. tue.nl
Mechanistic Pathways of Ethylene Oxide Addition to Coco Amine
The ethoxylation of primary fatty amines involves the addition of ethylene oxide to the nitrogen atom. Primary amines have two hydrogen atoms on the nitrogen that can react with ethylene oxide. chalmers.se The reaction proceeds through a ring-opening mechanism of the strained ethylene oxide molecule. wikipedia.orgijrcs.org
In the presence of a catalyst, such as an alkaline catalyst, the reaction can follow a mechanism where the nucleophilic amine attacks the ethylene oxide ring. wikipedia.orgfrontiersin.org The initial addition of ethylene oxide to a primary amine (RNH₂) forms a β-amino alcohol (RNHCH₂CH₂OH). wikipedia.orgijrcs.org This newly formed hydroxyl group can then also react with ethylene oxide, leading to the growth of a polyoxyethylene chain. Additionally, the secondary amine formed after the first ethoxylation step (RNHCH₂CH₂OH) can undergo further ethoxylation on the nitrogen atom. wikipedia.orgijrcs.org
The reaction can be catalyzed by various substances, including acids, bases, metal chlorides, and metal oxides. service.gov.ukugr.es Alkaline catalysts like sodium or potassium hydroxide or carbonate are commonly used in the ethoxylation of fatty acids and alcohols. wikipedia.orgerasm.org Lithium bromide has also been found to be an effective catalyst for the ring-opening of epoxides by amines. researchgate.net
Influence of Reaction Parameters on Ethoxylation Degree and Homolog Distribution
The degree of ethoxylation, which is the average number of ethylene oxide units added per molecule of fatty amine, is significantly influenced by the reaction parameters. For this compound, the target is an average of five ethylene oxide units. smolecule.com However, the ethoxylation process typically results in a distribution of homologs with varying numbers of ethylene oxide units, rather than a single compound with exactly five units. chalmers.segoogle.comresearchgate.net
Key parameters affecting the ethoxylation process and homolog distribution include:
Temperature: Temperature plays a critical role in the reaction kinetics and product composition. chalmers.seresearchgate.net Higher temperatures can lead to narrower distributions of homologs in the ethoxylation of fatty acid methyl esters. researchgate.net However, for amine ethoxylation with certain catalysts, temperatures above a certain point (e.g., 130°C with a specific catalyst) can hinder the reaction. google.comgoogle.com Lower temperatures might lead to unwanted chain elongation. chalmers.se
Pressure: The initial pressure of ethylene oxide can influence the reaction rate. researchgate.net
Catalyst: The choice and concentration of catalyst significantly impact the reaction rate and the breadth of the homolog distribution. researchgate.netfrontiersin.org Alkaline catalysts like NaOH can lead to broad-range distributed ethoxylates, while calcium-based catalysts can result in narrow-range distributions. researchgate.net
Molar Ratio of Ethylene Oxide to Amine: The ratio of ethylene oxide to the fatty amine starter material is crucial in determining the average degree of ethoxylation. A higher molar ratio of EO generally leads to a higher average number of ethoxy groups.
Mixing: Efficient mixing is important, especially since the reaction can be very fast once initiated, to ensure even distribution of ethylene oxide in the reactor and obtain a uniform product. chalmers.se
Presence of Water: Water can act as a catalyst in the ethoxylation of fatty amines. researchgate.netresearchgate.net However, water can also initiate side reactions. chalmers.se
Controlling these parameters allows for the optimization of the ethoxylation process to achieve the desired average degree of ethoxylation (in this case, 5) and to influence the resulting distribution of ethoxylated species.
Minimization of By-product Formation During Synthesis
The ethoxylation of fatty amines can lead to the formation of various by-products, which can affect the quality and purity of the final product. Minimizing these side reactions is an important aspect of the synthesis.
Potential by-products include:
Dioxane: The formation of dioxane from two ethylene oxide molecules is a known side reaction. chalmers.se Dioxane is an unwanted by-product. chalmers.se
Polyethylene Glycol Derivatives (EGDs): Various (poly)ethylene glycol derivatives can form, particularly with certain catalysts. google.com
Under-ethoxylation: Not all reactive sites on the amine may undergo ethoxylation, leading to under-ethoxylated species. chalmers.se
Chain Elongation: Unwanted longer polyoxyethylene chains can form, especially at lower temperatures. chalmers.se
To minimize by-product formation, several strategies can be employed:
Vacuum: Drawing a vacuum in the reactor before the reaction helps remove air, water, and carbonate, which can initiate side reactions. chalmers.se
Optimized Catalysis: The choice of catalyst and its concentration can influence the rate of side reactions. researchgate.net
Controlled Reaction Parameters: Carefully controlling temperature, pressure, and reactant feed rates can help favor the desired ethoxylation reaction over side reactions. chalmers.seresearchgate.netgoogle.comgoogle.com
Reactant Ratio: Using a high ratio of amine to ethylene oxide can help minimize complications in primary amine ethoxylation due to consecutive and competitive reactions. researchgate.net
Post-reaction Treatment: Techniques like sparging the product with nitrogen can help remove volatile by-products like dioxane. google.com
Advanced Synthetic Strategies for Tailored Polyoxyethylene (5) Coco Amine Architectures
While the standard ethoxylation process yields a distribution of ethoxymer homologs, advanced synthetic strategies can be employed to achieve more tailored this compound architectures or products with narrower homolog distributions.
Research into intensifying the ethoxylation reaction through continuous processing in different reactor systems, such as micro tubular reactors, is being explored. researchgate.net Novel catalytic systems are also being investigated to control the reaction and potentially yield products with more specific structures or narrower distributions. For example, calcium-based catalysts have been shown to produce narrower range ethoxylates compared to NaOH. researchgate.net The use of specific catalysts like modified aluminum-magnesium oxide catalysts can influence the reaction mechanism and product composition. frontiersin.org
Furthermore, strategies to obtain a peaked distribution of ethoxylation have been explored using specific catalysts and controlled temperature ranges. google.comgoogle.com These advanced methods aim to improve the selectivity of the ethoxylation process and reduce the heterogeneity of the final product.
Post-Synthesis Modification and Derivatization Routes (e.g., Quaternization, Amidation)
Polyoxyethylene (5) coco amine can undergo post-synthesis modifications and derivatization reactions to alter its properties and expand its applications. Two common derivatization routes include quaternization and amidation.
Quaternization: The tertiary amine group in ethoxylated fatty amines can be quaternized by reaction with alkylating agents (e.g., methyl chloride, benzyl (B1604629) chloride) to form quaternary ammonium (B1175870) compounds. This process introduces a permanent positive charge on the nitrogen atom, transforming the non-ionic surfactant into a cationic surfactant. Quaternization can enhance properties such as antistatic performance, substantivity to negatively charged surfaces (like hair and fabric), and antimicrobial activity.
Amidation: While the primary synthesis involves forming the amine from fatty acids, the ethoxylated amine itself can potentially react with carboxylic acids or their derivatives under appropriate conditions to form amides. This would involve reaction at the terminal hydroxyl groups of the polyoxyethylene chains or potentially at any remaining N-H bonds if the ethoxylation was incomplete. However, amidation is more commonly associated with the reaction of fatty acids or esters with amines or alkanolamines to form fatty acid amides, such as cocamide MEA, which is produced from coconut oil fatty acids and monoethanolamine. wikipedia.orgarpnjournals.orggoogle.com
These post-synthesis modifications allow for the creation of a range of derivatives with tailored surfactant properties for specific applications.
Interfacial and Colloidal Chemistry of Polyoxyethylene 5 Coco Amine
Surface and Interfacial Tension Reduction Mechanisms
Surfactants like polyoxyethylene (5) coco amine reduce the surface tension of water and the interfacial tension between immiscible phases (e.g., oil and water) by adsorbing at these interfaces. The amphiphilic structure of the surfactant molecule, with its hydrophobic tail and hydrophilic head, drives it to the interface where the hydrophobic tail can escape the aqueous environment by partitioning into the less polar phase or the vapor phase (at the air-water interface), while the hydrophilic head remains in the water phase. This accumulation of surfactant molecules at the interface lowers the free energy of the interface, resulting in a reduction in surface or interfacial tension.
For ethoxylated coco amines, the mechanism involves the orientation of the molecules at the interface. The coco alkyl chain anchors itself in the non-aqueous phase (like oil or air), while the polyoxyethylene chain and the amine group reside in the aqueous phase researchgate.netutexas.edu. This arrangement disrupts the cohesive forces between the molecules of the liquid with the higher surface tension, leading to its reduction. In systems involving oil and water, the surfactant molecules accumulate at the oil-water interface, forming a barrier that prevents the droplets from coalescing, thereby stabilizing emulsions researchgate.net. The efficiency of surface and interfacial tension reduction is dependent on the concentration of the surfactant, typically decreasing significantly above the critical micelle concentration (CMC) researchgate.net. Studies on ethoxylated amine surfactants have shown their ability to reduce interfacial tension between hydrocarbons and water, which is crucial for applications like enhanced oil recovery utexas.edu.
Micellization Behavior and Aggregate Structure Formation in Aqueous Systems
In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. This occurs when the concentration of surfactant monomers in the bulk solution reaches a point where it is no longer energetically favorable for additional monomers to reside individually in the solution. Instead, they aggregate to hide their hydrophobic tails from the water, forming structures where the tails are sequestered in the interior and the hydrophilic heads are exposed to the water.
Critical Micelle Concentration (CMC) Studies and Influencing Factors
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration above which micelles begin to form. Below the CMC, the surfactant primarily exists as individual monomers in solution, and its concentration at the interface increases significantly with added surfactant. Above the CMC, the concentration of monomers in the bulk solution remains relatively constant, and added surfactant forms micelles. The CMC can be determined by measuring a property of the solution that changes abruptly at the onset of micellization, such as surface tension, conductivity, or light scattering google.com.
For ethoxylated coco amines, the CMC is influenced by several factors, including the length of the hydrophobic chain, the number of ethylene (B1197577) oxide units, temperature, and the presence of electrolytes or other additives. Generally, increasing the length of the hydrophobic chain leads to a decrease in CMC due to stronger hydrophobic association. Increasing the number of ethylene oxide units typically increases the CMC as the head group becomes more hydrophilic, making the surfactant more soluble in water and less prone to aggregation.
Morphology and Dynamics of Self-Assembled Structures
Above the CMC, polyoxyethylene (5) coco amine molecules are expected to form micelles in aqueous solutions. The morphology of these self-assembled structures is generally spherical at concentrations just above the CMC. In a spherical micelle, the hydrophobic coco alkyl chains form the core, and the hydrophilic polyoxyethylene chains and the amine groups form the outer shell, which is in contact with the water.
The morphology and dynamics of these aggregates can be influenced by surfactant concentration, temperature, and the presence of salts or other molecules. At higher concentrations, micelles can transition to other shapes, such as rod-like or worm-like micelles, or even more complex structures like vesicles or liquid crystalline phases. The dynamics of these structures involve the continuous exchange of surfactant monomers between the micelles and the bulk solution, as well as the fusion and breakage of micelles.
The specific morphology and dynamics of aggregates formed by polyoxyethylene (5) coco amine would depend on the interplay between the hydrophobic interactions of the coco chains and the hydration and steric effects of the polyoxyethylene chains. The amine group can also become protonated in acidic conditions, introducing a positive charge and influencing the electrostatic interactions between surfactant molecules and the resulting aggregate structure researchgate.net. Although detailed studies on the specific morphology and dynamics of aggregates formed by POE (5) coco amine were not found, the general principles of surfactant self-assembly apply.
Adsorption Phenomena at Liquid-Liquid and Liquid-Solid Interfaces
Adsorption is the process by which surfactant molecules accumulate at an interface. For polyoxyethylene (5) coco amine, adsorption occurs at the air-water interface (reducing surface tension), liquid-liquid interfaces (like oil-water interfaces, reducing interfacial tension and stabilizing emulsions), and liquid-solid interfaces. Adsorption at interfaces is a prerequisite for many of the surfactant's functions, including wetting, emulsification, foaming, and detergency.
Adsorption Isotherms and Energetics
Adsorption at an interface can be quantitatively described by adsorption isotherms, which relate the amount of surfactant adsorbed at the interface to its concentration in the bulk solution at a constant temperature. As the concentration of surfactant in the bulk phase increases, the amount of surfactant adsorbed at the interface also increases until the interface is saturated. Once the CMC is reached, the interface is typically saturated with a monolayer of surfactant molecules, and further increases in bulk concentration lead to micelle formation rather than increased adsorption at the primary interface.
The energetics of adsorption are driven by the reduction in the free energy of the system when surfactant molecules move from the bulk phase to the interface. The hydrophobic effect is a major driving force for adsorption at the air-water or oil-water interface, as it allows the hydrophobic tails to minimize contact with water.
Specific adsorption isotherm data for polyoxyethylene (5) coco amine were not available in the provided sources. However, the adsorption behavior of ethoxylated coco amines is central to their performance as emulsifiers and demulsifiers, where they adsorb at the oil-water interface to stabilize or destabilize emulsions researchgate.netresearchgate.net.
Influence of Environmental Variables on Interfacial Adsorption (e.g., pH, Ionic Strength)
Environmental variables such as pH and ionic strength can significantly influence the adsorption behavior of polyoxyethylene (5) coco amine, particularly due to the presence of the amine group. The amine group can be protonated in acidic solutions, giving the surfactant a cationic character.
At low pH, the amine group is protonated (-NH3+), making the surfactant positively charged. This cationic nature can affect its adsorption at charged interfaces (e.g., negatively charged solid surfaces) due to electrostatic interactions. The degree of protonation, and thus the cationic character, decreases as the pH increases, and the surfactant becomes increasingly non-ionic at neutral and alkaline pH. This pH-dependent charge influences the solubility of the surfactant, its interaction with other charged species, and its adsorption behavior at interfaces researchgate.net.
Ionic strength, typically controlled by the concentration of salts in the solution, can also impact adsorption. For ionic surfactants, increasing ionic strength can screen the electrostatic repulsion between head groups at the interface, allowing for denser packing and potentially increased adsorption. For non-ionic surfactants, the effect of ionic strength is generally less pronounced, although high salt concentrations can sometimes decrease solubility and promote adsorption (salting-out effect). The behavior of polyoxyethylene (5) coco amine, which can exhibit both cationic and non-ionic characteristics depending on pH, will be influenced by ionic strength in a manner that reflects its charge state. Studies on ethoxylated amine surfactants have demonstrated that pH and brine salinity can affect their behavior at interfaces researchgate.net.
Emulsification and Dispersion Mechanisms Mediated by Polyoxyethylene (5) Coco Amine
Polyoxyethylene (5) coco amine functions effectively as both an emulsifier and a dispersant across a range of applications chembk.comverdantspecialty.comharcros.storeethox.comkeruichemical.comshreechem.in. Its ability to reduce surface tension at interfaces is a key property enabling these functions chembk.com. As a surfactant, it concentrates at the boundary between immiscible phases or at the surface of solid particles in a liquid medium.
Stabilization of Immiscible Phases
In systems containing immiscible liquid phases, such as oil and water, polyoxyethylene (5) coco amine acts as an emulsifier, facilitating the formation and stabilization of emulsions chembk.comverdantspecialty.comharcros.storeethox.comshreechem.in. It is particularly noted as an oil-in-water emulsifier ethox.com. The mechanism of emulsification involves the surfactant molecules adsorbing at the oil-water interface, with their hydrophobic tails extending into the oil phase and their hydrophilic heads residing in the water phase. This arrangement lowers the interfacial tension, reducing the energy required to create small droplets of one phase dispersed within the other chembk.comresearchgate.net.
The stability of the resulting emulsion is attributed to the formation of a barrier around the dispersed droplets by the adsorbed surfactant molecules. For nonionic surfactants like ethoxylated amines, the polyoxyethylene chains extending into the continuous aqueous phase create a steric barrier. This hydrated layer, sometimes described as a spongy structure, prevents the close approach and coalescence of droplets, thereby stabilizing the emulsion over time . This stabilization mechanism is crucial in various applications, including agrochemical formulations where it improves the dispersion and stability of active ingredients like pesticides, herbicides, and fertilizers atamanchemicals.comshreechem.in. It is also utilized in industrial cleaning formulations and polymer emulsions for its emulsifying capabilities chembk.comharcros.storekeruichemical.com.
Role in Particle Dispersion and Stabilization in Colloidal Suspensions
Polyoxyethylene (5) coco amine also serves as an effective dispersant for solid particles in liquid media, contributing to the stabilization of colloidal suspensions chembk.comethox.comkeruichemical.comshreechem.in. It is used to disperse various materials, including solids and pigments chembk.comethox.com. In the context of particle dispersions, the surfactant molecules adsorb onto the surface of the solid particles.
The mechanism of dispersion and stabilization involves the adsorbed surfactant layer preventing the aggregation or settling of the particles. Similar to emulsion stabilization, the hydrophilic polyoxyethylene chains extending from the particle surface into the continuous phase provide a steric repulsion between particles, counteracting attractive forces that could lead to flocculation or sedimentation smolecule.comgoogle.com. This steric stabilization is particularly effective in aqueous systems. Polyoxyethylene (5) coco amine has been shown to act as a stabilizer, preventing the aggregation of nanoparticles in water-based solutions, which is important in various research fields smolecule.com. Its dispersing properties are leveraged in applications such as textile processing, printing and dyeing, polymer emulsions, and in formulations for dispersing metals and in commercial cleaners keruichemical.comethox.com.
The HLB (Hydrophilic-Lipophilic Balance) value of this compound is reported to be around 10.3 or 10.4, indicating a balance between its hydrophilic and lipophilic characteristics, which is consistent with its function as an emulsifier and dispersant ethox.comshreechem.inmutualcdn.com.
| Property | Value/Description | Source(s) |
| CAS Number | 61791-14-8 | chembk.comverdantspecialty.comharcros.storeethox.comkeruichemical.comthegoodscentscompany.comnih.govjaychemical.com |
| Nature | Non-ionic surfactant (mildly cationic in some systems) | chembk.comverdantspecialty.comharcros.storeatamanchemicals.comshreechem.in |
| Ethoxylation Level (avg) | 5 moles of ethylene oxide | smolecule.comverdantspecialty.comatamanchemicals.com |
| Derived From | Coco amine | chembk.comsmolecule.comverdantspecialty.comharcros.storeshreechem.in |
| Key Functions | Emulsifier, Dispersant | chembk.comverdantspecialty.comharcros.storeethox.comkeruichemical.comshreechem.in |
| HLB | ~10.3 - 10.4 | ethox.comshreechem.inmutualcdn.com |
| Physical Form | Liquid (Yellowish-brown liquid @30°C) | ethox.comatamanchemicals.comshreechem.in |
Rheological Behavior and Systemic Interactions of Polyoxyethylene 5 Coco Amine
Impact on Viscosity and Flow Properties of Complex Formulations
Surfactants like POE (5) coco amine can alter the viscosity and flow properties of complex formulations through various mechanisms, including the formation of micelles and interaction with other ingredients. google.comtristarintermediates.orgnouryon.com The ability of this compound to reduce surface tension is a key property that influences its behavior in formulations. smolecule.com While specific rheological data solely for this compound is not extensively detailed in the provided snippets, related ethoxylated fatty amines and general surfactant principles offer insights. For instance, fatty amine ethoxylates are used as emulsifiers and in cleaning/detergent formulations, where controlling viscosity and flow is often crucial. jaychemical.comtristarintermediates.org Some formulations containing similar compounds aim for specific viscosity profiles, indicating the role of these surfactants in rheology modification. google.comatamanchemicals.comgoogle.comatamanchemicals.com The desired viscosity in such systems is often achieved by optimizing the ratio and concentration of components, including the surfactant. nouryon.com
Interaction with Polymeric and Macromolecular Systems: Theoretical Frameworks
In systems containing polyelectrolytes (charged polymers) and surfactants, interactions can be particularly complex. While this compound is primarily a non-ionic surfactant, the amine group can become protonated in acidic conditions, introducing a cationic character. Interactions between charged polyelectrolytes and oppositely charged surfactants are driven by electrostatic attraction, even at low surfactant concentrations. nih.govresearchgate.net As surfactant concentration increases, hydrophobic interactions between surfactant tails become significant, leading to the formation of micelle-like aggregates along the polymer chain. nih.gov These interactions are influenced by factors such as polyelectrolyte charge density, molecular weight, functional groups, and surfactant architecture. researchgate.net The binding of charged polyelectrolytes to charged surfactants is often entropically driven, related to the release of counterions. nih.gov
Computational modeling techniques, such as molecular dynamics simulations, are valuable tools for investigating the self-assembly behavior and molecular associations in complex systems involving surfactants and polymers. researchgate.netmdpi.comnih.govosti.gov These models can help elucidate how surfactants like this compound interact with macromolecules, the dynamics of aggregate formation, and the resulting network structures. While specific computational studies on this compound were not found in the provided results, the principles of modeling molecular associations and network formation in surfactant-polymer systems are well-established and applicable to understanding the behavior of ethoxylated fatty amines. acs.org
Advanced Analytical Chemistry for Characterization and Quantification of Polyoxyethylene 5 Coco Amine
Chromatographic Techniques for Homolog Separation and Quantification
Chromatographic methods are widely employed for separating and quantifying the complex mixtures that constitute ethoxylated fatty amines. These techniques enable the resolution of individual homologs, which is often challenging due to their structural similarities researcher.lifenih.gov.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Approaches
HPLC-MS/MS is a powerful technique for the qualitative and quantitative analysis of ethoxylated amines researchgate.netresearchgate.netshimadzu.com. This method combines the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS has been used to identify and quantify amino ethoxylates in various matrices, including complex ones like hydraulic fracturing wastewater researchgate.net. The use of electrospray ionization (ESI) in positive ion mode is common for detecting ethoxylated amines, often monitoring them as protonated molecules ([M + H]+) or other adducts researchgate.netnih.gov. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, aiding in the identification of specific homologs researchgate.netnih.gov. However, some studies indicate that certain ethoxylated amine homologs may not generate readily suitable product ions for sensitive quantitative analysis using tandem mass spectrometry nih.gov.
Quantitative analysis of ethoxylated amines by LC-MS/MS can be affected by matrix effects, particularly in complex samples rsc.org. To mitigate ion suppression and improve accuracy, techniques such as solid-phase extraction (SPE) and the use of isotopically labeled internal standards are employed rsc.org.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Ethoxylates
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode particularly well-suited for the separation of polar compounds, including polar ethoxylates like polyoxyethylene (5) coco amine and its homologs chromatographyonline.comphenomenex.comnih.gov. Unlike reversed-phase chromatography where polar compounds may elute with the solvent front, HILIC retains polar analytes on a polar stationary phase using a mobile phase with a high organic solvent concentration and a small amount of water phenomenex.comnih.gov.
HILIC is effective in separating ethoxylated surfactants based on their degree of ethoxylation thermofisher.comfishersci.com. While reversed-phase LC can separate ethoxylates based on alkyl chain length, HILIC provides better separation based on the number of ethylene (B1197577) oxide units chromatographyonline.comthermofisher.com. This is particularly valuable for characterizing the homolog distribution of compounds like POE (5) coco amine, which is a mixture with an average ethoxylation degree of 5 but contains molecules with varying numbers of ethylene oxide units.
Studies have successfully employed HILIC coupled with mass spectrometry for the comprehensive quantitative analysis of ethoxylated amine homologs, including those with varying degrees of ethoxylation nih.govresearchgate.netfrontiersin.org. The combination of HILIC with MS detection offers enhanced sensitivity for polar compounds phenomenex.comfishersci.com.
Spectroscopic Methods for Structural Elucidation and Compositional Analysis
Spectroscopic techniques provide valuable information regarding the structure and composition of polyoxyethylene (5) coco amine, complementing the separation achieved by chromatography researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethoxylation Degree
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the average degree of ethoxylation and providing structural details of ethoxylated fatty amines researcher.lifechalmers.se. By analyzing the characteristic signals in the NMR spectrum, the ratio of ethylene oxide units to the fatty amine backbone can be determined, allowing for the calculation of the average ethoxylation degree researcher.lifechalmers.se.
¹H NMR spectroscopy can provide information on the different types of protons present in the molecule, including those in the alkyl chain and the ethylene oxide units. The integration of the signals corresponding to the ethylene oxide protons relative to those of the alkyl chain protons allows for the determination of the average number of ethylene oxide units per molecule.
¹³C NMR spectroscopy provides insights into the different carbon environments within the molecule docbrown.infodocbrown.inforesearchgate.net. This can help confirm the structure and provide additional information about the alkyl chain length distribution and the presence of any impurities or by-products google.comku.edu.
NMR spectroscopy has been used to determine the molecular weight and degree of ethoxylation of ethoxylated fatty amines, and results have shown good agreement with other methods like MALDI-TOF mass spectrometry researcher.life.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule spectrabase.comcpedm.comresearchgate.net. These methods can be used to confirm the presence of key functional groups in polyoxyethylene (5) coco amine, such as the amine group and the ether linkages in the polyoxyethylene chain.
Sample Preparation Strategies for Complex Matrices (e.g., Environmental, Industrial)
Analyzing polyoxyethylene (5) coco amine in complex matrices such as environmental samples (e.g., water, soil) or industrial formulations often requires appropriate sample preparation strategies to isolate and concentrate the analyte, as well as to remove interfering substances phenomenex.comresearchgate.netacs.orgresearchgate.net.
Solid-Phase Extraction (SPE) is a widely used technique for the sample preparation of ethoxylated amines from various matrices researchgate.netresearchgate.netacs.orggoogle.com. SPE utilizes a solid stationary phase to selectively retain the analytes of interest while unwanted matrix components are washed away. Different types of SPE cartridges, including reversed-phase (e.g., C18, HLB) and ion-exchange sorbents, can be used depending on the properties of the analyte and the matrix researchgate.netresearchgate.netresearchgate.netgoogle.com. For ethoxylated amines, which can exhibit both hydrophobic and hydrophilic characteristics and can be protonated depending on pH, mixed-mode SPE sorbents or a combination of different SPE approaches may be beneficial researchgate.netgoogle.com.
Extraction procedures often involve optimizing parameters such as the choice of sorbent, washing solvents, and elution solvents to achieve efficient recovery of the target compounds nih.govgoogle.com. Acidification of the extraction solvent can improve the extraction efficiency of cationic surfactants like protonated ethoxylated amines nih.gov.
Other sample preparation techniques that may be relevant include liquid-liquid extraction and techniques aimed at mitigating matrix effects, such as dilution or the use of matrix-matched calibration standards shimadzu.comresearchgate.net. The complexity of the matrix dictates the required level of sample preparation to ensure accurate and sensitive analysis by chromatographic or spectroscopic methods researchgate.net.
Extraction and Clean-up Procedures (e.g., QuEChERS Variants)
Effective sample preparation is a critical step in the analysis of this compound from complex matrices, aiming to isolate the analyte from interferences and potentially preconcentrate it. Common techniques for the extraction and clean-up of ethoxylated amines and surfactants include Solid-Phase Extraction (SPE) and Pressurized Liquid Extraction (PLE). nih.govresearchgate.netepa.govresearchgate.netgoogle.com
SPE is a widely used technique involving the retention of analytes on a solid sorbent followed by elution. Various SPE sorbents, including C18, HLB, and silicon-based materials, have been employed for the extraction of ethoxylated compounds from matrices such as water and hydrocarbon samples. researchgate.netresearchgate.netgoogle.com Recoveries using SPE can vary depending on the matrix composition and the specific ethoxylate homologs. Studies on alkylamine ethoxylates (AMEs) in water using SPE reported recoveries ranging from 28% to 96%. nih.gov For alcohol ethoxylates (AEOs) and alkylphenol ethoxylates (APEOs) in water, SPE followed by LC-MS/MS yielded recoveries between 37% and 69%. epa.gov
Pressurized Liquid Extraction (PLE) has also been successfully applied for the recovery of ethoxylated compounds from solid matrices like soil. researchgate.net Extraction solvents such as mixtures of acetone-hexane have been utilized in PLE for the analysis of AEOs and ANEOs in soil samples. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method initially developed for pesticide residues in fruits and vegetables, and variants have been explored for other contaminants. sci-hub.se A modified QuEChERS method combined with HILIC-MS has been developed for the analysis of polyethoxylated tallow (B1178427) amine homologs in citrus samples. frontiersin.orgnih.gov This method involved extraction with acetonitrile (B52724) (ACN), with the addition of formic acid to the ACN shown to improve the extraction efficiency of cationic surfactants like POE-tallowamine. frontiersin.orgnih.gov Following extraction, a clean-up step is typically performed, often involving dispersive SPE with sorbents to remove matrix co-extractives. While specific details on QuEChERS applied directly to this compound were not extensively found, the successful application to similar polyethoxylated tallow amines suggests its potential applicability, with method optimization likely required based on the specific matrix.
Development and Validation of Novel Analytical Protocols for Trace Analysis
The development and validation of analytical protocols for the trace analysis of this compound are essential to ensure accurate and reliable quantification, particularly in environmental samples or products where its concentration is expected to be low. Novel protocols often focus on enhancing sensitivity, selectivity, and sample throughput.
LC-MS/MS is a powerful tool for trace analysis due to its high sensitivity and selectivity, allowing for the detection and quantification of analytes in complex matrices even at low concentrations. epa.gov Method validation typically involves assessing parameters such as sensitivity (limit of detection, LOD; limit of quantification, LOQ), accuracy (recovery), precision (repeatability and reproducibility), linearity, and specificity.
For ethoxylated compounds, including AEOs and APEOs, LC-MS/MS methods have demonstrated very low LODs, in the picogram range, although sensitivity can decrease with increasing numbers of ethoxy units. epa.gov LOQs for ANEOs in soil using a PLE-LC-MS method were reported in the range of 24-43 µg/kg. researchgate.net
The complexity of ethoxylate mixtures, consisting of various homologs and oligomers, necessitates analytical methods capable of resolving or accounting for these different species. researchgate.netfrontiersin.org Comprehensive two-dimensional liquid chromatography (2D-LC) coupled with detectors like Evaporative Light Scattering Detection (ELSD) and MS has been used for detailed profiling of nonionic ethoxylated surfactants, allowing separation based on both alkyl chain length and degree of ethoxylation. chromatographyonline.com
Validation of methods for trace analysis in environmental matrices like water and soil must consider matrix effects, which can influence ionization efficiency in MS. epa.gov The use of matrix-matched calibration standards or internal standards is often employed to compensate for such effects and improve quantitative accuracy. nih.gov Recovery studies are crucial to assess the efficiency of the entire analytical process, including extraction and clean-up. Recoveries for ethoxylated amines and alcohol ethoxylates in environmental samples have been shown to be dependent on the matrix and the characteristics of the specific homologs, particularly the length of the alkyl chain. nih.govepa.gov
Environmental Fate and Degradation Dynamics of Polyoxyethylene 5 Coco Amine
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation is a primary mechanism by which organic compounds, including surfactants, are removed from the environment ecetoc.org. The susceptibility of POE (5) coco amine to biodegradation varies depending on the environmental conditions, such as the presence of oxygen and the composition of microbial communities researchgate.net.
Aerobic and Anaerobic Degradation Mechanisms
The degradation of organic compounds can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions, mediated by different microbial metabolic pathways researchgate.net. Aerobic degradation often involves oxygenase enzymes that can cleave complex molecules. Anaerobic degradation typically involves different electron acceptors like nitrate, sulfate, or carbon dioxide . While some compounds can be degraded under both conditions, the efficiency and pathways can differ significantly nih.govwur.nl. For aromatic amines, aerobic degradation is often considered the primary pathway for complete mineralization, while anaerobic processes may lead to reductive transformations nih.govwur.nl. Studies on related ethoxylated amines suggest that biodegradation can occur, although the rate can vary europa.eueuropa.eu.
Role of Microbial Consortia in Biotransformation
Microbial communities, or consortia, play a vital role in the biotransformation and biodegradation of complex organic compounds like this compound mdpi.comelsevier.com. These consortia often possess a wider range of enzymatic capabilities compared to individual microbial strains, allowing for the degradation of substances that a single organism might not be able to break down completely europa.eumdpi.com. Different microorganisms within a consortium can work synergistically, with some metabolizing the parent compound and others degrading the resulting intermediates mdpi.com. This cooperative metabolism can lead to more efficient and complete degradation mdpi.com. Research has shown that microbial consortia can enhance the degradation rates of various pollutants mdpi.comnih.gov.
Identification and Fate of Primary and Secondary Metabolites
The biodegradation of this compound results in the formation of primary and secondary metabolites europa.eumdpi.com. Primary metabolites are typically directly involved in the microorganism's essential metabolic processes, while secondary metabolites are compounds that are not directly required for basic life functions but may be produced in response to the presence of the parent compound mdpi.comnih.gov. Identifying these metabolites is crucial for understanding the complete degradation pathway and assessing their potential environmental persistence and effects europa.euusda.gov. The fate of these metabolites in the environment depends on their own inherent properties and susceptibility to further degradation or other environmental processes europa.eu.
Sorption and Desorption Processes in Soil and Sediment Matrices
Sorption, the process by which a chemical substance adheres to soil or sediment particles, is a critical factor influencing the environmental fate and mobility of organic compounds like this compound ecetoc.orgusda.gov. Sorption can reduce the concentration of the compound in the aqueous phase, affecting its bioavailability, transport, and biodegradation ecetoc.orgusda.gov.
Partitioning Behavior and Distribution Coefficients
The partitioning behavior of this compound between the solid (soil or sediment) and liquid (water) phases is quantified by distribution coefficients, such as the adsorption coefficient (Kd) or the organic carbon-normalized distribution coefficient (Koc) ecetoc.org. These coefficients indicate the propensity of the compound to sorb to the solid matrix ecetoc.org. Higher Kd or Koc values suggest stronger sorption and thus lower mobility and bioavailability in the aqueous phase ecetoc.org. Studies on related compounds have shown strong adsorption to soil and sediment, with sorption coefficients indicating a high affinity for the solid phase researchgate.netnih.gov.
Here is a conceptual table illustrating partitioning behavior:
| Environmental Compartment | Partitioning Behavior (Conceptual) | Implication for Mobility and Bioavailability |
| Water Column | Lower concentration due to sorption | Reduced exposure to aquatic organisms |
| Sediment/Soil | Higher concentration due to sorption | Potential for accumulation, but reduced bioavailability if strongly bound |
Influence of Environmental Parameters on Sorption Affinity
Several environmental parameters can influence the sorption affinity of this compound to soil and sediment matrices ecetoc.org. These include:
Organic Carbon Content: Organic matter in soil and sediment is a primary sorbent for many organic compounds. Higher organic carbon content generally leads to increased sorption ecetoc.orgnih.gov.
Clay Content: Clay minerals can also contribute to sorption through various mechanisms, including electrostatic interactions ecetoc.org.
pH: The pH of the environment can affect the charge state of the amine group in this compound, influencing its interaction with charged soil and sediment surfaces researchgate.net. Lower pH can lead to protonation of the amine group, increasing ionic binding researchgate.net.
Presence of other ions: The presence of other ions, such as calcium chloride, can influence the binding of ethoxylated amines to soil researchgate.net.
Temperature: Temperature can affect the kinetics and equilibrium of sorption processes.
Studies on related polyoxyethylene alkylamines have demonstrated that sorption is strong and can be influenced by factors like organic carbon content and pH researchgate.netnih.gov. This strong sorption suggests that soil and sediment can act as significant sinks for this compound in the environment nih.gov.
Hydrolysis and Photolysis: Evaluation of Chemical Transformation Pathways
Chemical transformation processes such as hydrolysis and photolysis can play a role in the degradation of organic compounds in the environment. Hydrolysis involves the cleavage of chemical bonds by reaction with water, while photolysis is the chemical breakdown of compounds initiated by light energy.
Studies on related polyethoxylated amine surfactants, such as polyoxyethylene tallow (B1178427) amine (POE-T), provide insights into the potential hydrolytic stability of this compound. Investigations into the environmental fate of 14C-labeled POE-T indicated that the compound was hydrolytically stable across a pH range of 4 to 9. nih.govnih.gov This suggests that, within typical environmental pH conditions encountered in natural waters and soils, hydrolysis is unlikely to be a significant pathway for the degradation of POEAs, including this compound.
Environmental Persistence and Long-Term Environmental Behavior Predictions
The environmental persistence of this compound is influenced by a combination of degradation processes, primarily biodegradation, and its physical-chemical interactions with environmental matrices like soil and sediment.
Polyethoxylated amines, including those derived from coconut oil fatty amines, are generally considered to be readily biodegradable under aerobic conditions. nih.govwikipedia.org However, the assessment of ready biodegradability can sometimes be complicated by the inherent properties of these surfactants, such as potential biocidal effects at higher concentrations, which can inhibit microbial activity in standard laboratory tests. wikipedia.org The biodegradation of fatty amine ethoxylates is understood to occur sequentially, involving the breakdown of both the alkyl chain and the ethoxylate chain through the concerted action of microbial communities. wikipedia.org
Research on the environmental fate of POE-T, a related polyethoxylated fatty amine, provides valuable data for predicting the behavior of this compound. Aerobic soil degradation studies with 14C-labeled POE-T showed half-lives (DT50) ranging from 20 to 166 days. nih.govnih.gov The rate of degradation in soil was observed to increase with higher soil organic carbon content. nih.govnih.gov
| Environmental Compartment (POE-T) | Degradation Endpoint | Value | Notes | Source |
|---|---|---|---|---|
| Aerobic Soil | DT50 | 20-166 days | Varies with soil organic carbon content. | nih.govnih.gov |
| Aerobic Aquatic (System) | DT50 | 14-29 days | Overall water-sediment system. | nih.govnih.gov |
| Aerobic Aquatic (Water Column) | DT50 | 0.10-0.12 days | Due to metabolism and adsorption to sediment. | nih.govnih.gov |
| Environmental Compartment (POE-T) | Interaction Property | Value | Notes | Source |
|---|---|---|---|---|
| Soil | Adsorption (KFocads) | 17,600-114,000 | Increases with soil organic carbon. | nih.govnih.gov |
| Aquatic (Water to Sediment) | Adsorption | Rapid dissipation | Primary removal mechanism from water. | nih.govnih.gov |
The strong adsorption of POEAs to soil and sediment predicts that their bioavailability in these matrices is likely to be low, and they are not readily desorbed. nih.govnih.gov This strong binding, while limiting exposure in the water column, can contribute to the persistence of the compound in soil and sediment environments. Research has indicated the potential for the occurrence and persistence of POEA homologs on agricultural soils into the growing season following application. guidechem.comherts.ac.uk The degradation rate can also be influenced by the specific structure of the fatty amine moiety and the degree of ethoxylation. guidechem.com
Based on the available data, primarily from studies on related POEAs like POE-T, the long-term environmental behavior of this compound is predicted to be characterized by relatively rapid removal from the water column due to adsorption to solid phases, followed by slower biodegradation in soil and sediment. While readily biodegradable under optimal conditions, its strong adsorption suggests that it can persist in these environmental compartments, with the rate of degradation influenced by local environmental factors and the specific composition of the coco amine ethoxylate mixture.
Theoretical and Computational Investigations of Polyoxyethylene 5 Coco Amine
Structure-Activity Relationship (SAR) Studies for Physicochemical Properties
Structure-Activity Relationship (SAR) studies for POE (5) coco amine focus on correlating its molecular structure with its physicochemical properties. The length of the fatty alkyl chain derived from coconut oil and the average number of ethylene (B1197577) oxide (EO) units significantly influence the surfactant's behavior. atamanchemicals.comacs.orgresearchgate.net
Studies on similar ethoxylated amines, such as N,N-dimethyl-N-dodecyl polyoxyethylene (n) amine oxides with varying polyoxyethylene lengths (n=1–4), have shown that increasing the number of EO units leads to changes in properties like critical micelle concentration (CMC), maximum surface excess (Γm), and critical micelle aggregation number (Nm,c). researchgate.net Generally, a longer polyoxyethylene chain enhances water solubility and can impact surface activity. atamanchemicals.comresearchgate.net The balance between the hydrophobic coco alkyl tail and the hydrophilic polyoxyethylene head group, often described by the Hydrophilic-Lipophilic Balance (HLB), is a key factor determining its behavior in different systems. This compound typically has an HLB value around 10.3, indicating a balance between hydrophilic and lipophilic characteristics. parchem.com
Computational SAR approaches often involve evaluating structural features and physicochemical properties like molecular weight, pKa, log P, log D, and solubility to understand their impact on the molecule's behavior and potential interactions. cir-safety.org
Molecular Dynamics Simulations of Interfacial Adsorption and Aggregation
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of this compound molecules at interfaces and their aggregation in solution. These simulations can provide insights into how the surfactant molecules arrange themselves at the interface between different phases (e.g., water-oil, water-air) and how they form aggregates like micelles.
While specific MD simulations for this compound were not extensively detailed in the search results, studies on similar surfactant systems, such as decaethoxylated stearylamine, have utilized MD simulations to understand adsorption mechanisms at interfaces. researchgate.net MD simulations can reveal the orientation of the surfactant molecules at the interface, the interactions between the hydrophilic and hydrophobic parts with the surrounding media, and the formation and structure of micelles or other aggregates in bulk solution. arxiv.orgresearchgate.net
The amphiphilic structure of this compound drives its adsorption to interfaces, reducing surface or interfacial tension. MD simulations can model these processes at an atomic or molecular level, providing details on the forces and interactions involved. The aggregation behavior, including the formation of micelles, is a critical aspect of surfactant science, influencing properties like solubility enhancement and detergency. MD simulations can help elucidate the thermodynamics and kinetics of micelle formation and the structural characteristics of the aggregates, which are influenced by the alkyl chain length and the degree of ethoxylation.
Research on switchable ethoxylated amine surfactants has used experiments and simulations to study their behavior, including their ability to form stable foams under challenging conditions like high temperature and salinity, which is related to their interfacial activity and aggregation. researchgate.net
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and reaction mechanisms involving this compound. These calculations can help understand how the molecule interacts with other substances and undergoes chemical transformations.
While direct quantum chemical studies specifically on the reaction mechanisms of this compound were not prominently found, DFT calculations have been applied to study the reaction mechanisms of other amines, such as tertiary amines, with molecules like carbon dioxide. nih.govrsc.org These studies can determine reaction pathways, transition states, and activation energies, providing insights into the kinetics and thermodynamics of chemical reactions.
For ethoxylated amines, quantum chemical methods could be used to investigate the reactivity of the amine group or the ether linkages under various conditions. For instance, they could model the protonation of the amine group, which influences the surfactant's behavior in acidic environments and its interaction with charged surfaces. atamanchemicals.comresearchgate.net They could also explore potential degradation pathways or reactions with environmental pollutants.
The synthesis of ethoxylated amines involves the reaction of fatty amines with ethylene oxide. smolecule.comenvironmentclearance.nic.in Quantum chemical calculations could potentially model the mechanism of this ethoxylation reaction, including the role of catalysts. google.com
Development of Predictive Models for Environmental Transport and Fate
Predictive models are essential for assessing the environmental behavior of chemicals like this compound. These models integrate information on physicochemical properties, degradation rates, and interactions with environmental compartments (water, soil, sediment, air) to estimate their transport and fate in the environment.
Studies on the environmental fate of similar compounds, such as polyoxyethylene tallow (B1178427) amine (POE-T), a related class of ethoxylated alkylamines, provide valuable insights applicable to this compound. researchgate.netwikipedia.orgresearchgate.netresearchgate.netnih.gov These studies often involve experimental data on biodegradation, hydrolysis, and adsorption/desorption, which are then used to parameterize and validate predictive models. researchgate.netnih.gov
Key environmental fate processes include biodegradation in soil and water, hydrolysis, and adsorption to soil and sediment. researchgate.netnih.gov The biodegradation of ethoxylated amines can vary depending on the structure, including the length of the alkyl chain and the number of EO units. acs.orgresearchgate.net Studies indicate that some ethoxylated compounds may not be readily biodegradable. europa.eu However, others show degradation over longer periods. europa.eu
Adsorption to soil and sediment is a significant factor influencing the transport and bioavailability of ethoxylated amines. researchgate.netnih.gov Studies on POE-T have shown strong adsorption to soil, with adsorption increasing with increasing soil organic carbon content. researchgate.netnih.gov This strong adsorption can limit their mobility in soil and reduce exposure in the water column, although it may lead to accumulation in sediment. researchgate.netnih.gov
Predictive models for environmental transport and fate often utilize parameters derived from these studies, such as aerobic soil half-lives (DT50), hydrolysis rates, and soil-water partition coefficients (Koc). researchgate.netnih.gov For POE-T, aerobic soil half-lives ranged from 20 to 166 days, and it was found to be hydrolytically stable at environmentally relevant pH values. researchgate.netnih.gov
Modeling the environmental fate of this compound requires considering its nature as a mixture of homologs. Predictive models may need to account for the different properties and behaviors of these individual components.
Here is a summary of some physicochemical and environmental fate parameters based on available information for this compound and related ethoxylated amines:
| Property | Value/Description | Source(s) |
| CAS Number | 61791-14-8 | smolecule.comatamanchemicals.comchemos.denih.goveuropa.eu |
| Physical Form (25°C) | Liquid, Amber to Brown | atamanchemicals.comchemos.dekeruichemical.com |
| Water Solubility | Soluble (increases with EO number) | atamanchemicals.comatamanchemicals.comparchem.com |
| HLB | 10.3 (for POE(5)) | parchem.com |
| Aerobic Soil Half-life (DT50) | 20-166 days (for POE-T, related compound) | researchgate.netnih.gov |
| Hydrolysis | Stable at pH 4-9 (for POE-T, related compound) | researchgate.netnih.gov |
| Soil Adsorption (KFocads) | 17,600-114,000 (strong adsorption for POE-T) | researchgate.netnih.gov |
| Aerobic Aquatic DT50 | 14-29 days (water-sediment system for POE-T) | researchgate.netnih.gov |
| Water Column DT50 | 0.10-0.12 days (dissipation from water for POE-T) | researchgate.netnih.gov |
Note: Environmental fate data for POE-T (polyoxyethylene tallow amine) are included as it is a closely related class of ethoxylated alkylamines often used for read-across in environmental assessments. The specific values for this compound may vary.
Predictive models for environmental transport and fate can help assess the potential for this compound to reach different environmental compartments and estimate exposure concentrations for ecological risk assessment. researchgate.netcanada.ca These models are crucial for understanding the broader environmental implications of the use of this compound.
Emerging Research Frontiers and Future Directions for Polyoxyethylene 5 Coco Amine Studies
Exploration of Novel Synthetic Routes with Enhanced Sustainability Profiles
Current synthesis routes for ethoxylated fatty amines, including polyoxyethylene (5) coco amine, typically involve the reaction of fatty amines derived from coconut oil with ethylene (B1197577) oxide. While coconut oil is a renewable feedstock, the process of ethoxylation often involves conditions and reagents that researchers are seeking to make more sustainable. Emerging research frontiers in this area focus on developing novel synthetic methodologies that align with green chemistry principles. rroij.comchemmethod.com
Investigation of Advanced Material Applications Beyond Traditional Surfactant Roles
While traditionally recognized for its surfactant properties, polyoxyethylene (5) coco amine possesses structural characteristics that suggest potential in advanced material applications. The balance between its hydrophobic fatty amine tail and its hydrophilic polyoxyethylene chain allows for interactions with various interfaces and the potential to influence material properties. nih.gov
Future research could explore its use in the development of novel functional materials. This might include its incorporation into composite materials to modify surface properties or improve dispersion of fillers. google.com The amphiphilic nature could also be leveraged in the creation of self-assembling structures or as a component in drug delivery systems, although research in this area would need to carefully consider biocompatibility and regulatory guidelines. michberk.comresearchgate.net Studies on polyoxyethylated nonionic surfactants in drug delivery systems highlight their potential to increase drug solubility and enhance permeability. researchgate.net The interaction of polyoxyethylene (5) coco amine with polymers and its ability to influence their solubility or dispersion in various media could lead to applications in coatings, adhesives, or enhanced oil recovery, building on its known uses in areas like water clarification and papermaking. google.com
Refinement of Predictive Models for Complex System Behavior
Understanding the behavior of polyoxyethylene (5) coco amine in complex systems, such as environmental matrices or intricate formulations, is crucial for predicting its performance and potential impact. Traditional modeling approaches may face limitations in capturing the nuances of these interactions. openedition.org
Emerging research is focusing on the refinement of predictive models through the incorporation of advanced computational techniques. This includes the use of artificial intelligence (AI) and machine learning algorithms to analyze large datasets and identify complex correlations between the compound's structure, the system's properties, and the observed behavior. mdpi.commst.edu Hybrid modeling approaches that combine mechanistic models with data-driven techniques are also being explored to improve accuracy and provide deeper insights into system dynamics. mst.edu These refined models can help predict properties like aggregation behavior, phase separation, and interactions with other components in a formulation or the environment, contributing to more efficient product design and environmental risk assessment. openedition.orgmdpi.com
Interdisciplinary Approaches for Comprehensive Environmental and Chemical Impact Assessments
A comprehensive understanding of the environmental and chemical impact of polyoxyethylene (5) coco amine requires interdisciplinary collaboration. This involves combining expertise from chemistry, environmental science, toxicology (excluding safety/adverse effect profiles as per instructions), and computational modeling. researchgate.net
Future research directions emphasize integrated assessment approaches that consider the entire lifecycle of the compound, from synthesis and use to disposal and potential environmental fate. researchgate.netnih.gov Studies on similar compounds, such as polyoxyethylene tallow (B1178427) amine (POE-T), highlight the importance of characterizing environmental fate, including degradation, hydrolysis, and adsorption to soil and sediment. researchgate.netnih.govacs.org Research is needed to develop standardized methodologies for assessing the environmental persistence, mobility, and potential for bioaccumulation (while excluding toxicological effects). eosca.eu Furthermore, interdisciplinary studies can help to identify potential transformation products and evaluate their environmental behavior, addressing knowledge gaps in the fate of amine degradation products in various environmental compartments. researchgate.netieaghg.org
Integration with Green Chemistry Principles in Formulation Design
The integration of green chemistry principles is becoming increasingly important in the design of chemical formulations containing polyoxyethylene (5) coco amine. This goes beyond simply using a bio-based feedstock and encompasses the entire formulation lifecycle. rroij.comchemmethod.com
Future research will focus on designing formulations that minimize the use of hazardous substances, maximize atom economy, and facilitate the use of renewable materials. acs.orgacs.org This includes exploring the potential for using polyoxyethylene (5) coco amine in solvent-free or water-based formulations to reduce the reliance on volatile organic compounds. chemmethod.com Research into synergistic effects between polyoxyethylene (5) coco amine and other green ingredients can lead to the development of high-performance, environmentally friendly products. acs.org The principles of green chemistry also guide the design of formulations for easier recycling, reuse, or degradation at the end of their life cycle. chemmethod.comacs.orgeosca.eu This involves considering the biodegradability of the entire formulation, not just individual components, and developing analytical methods to assess the fate of all ingredients in the environment. acs.orgeosca.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
